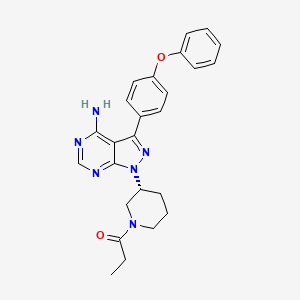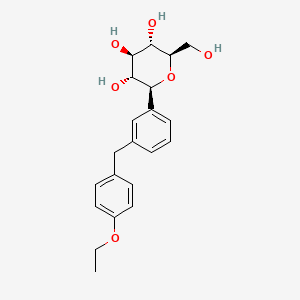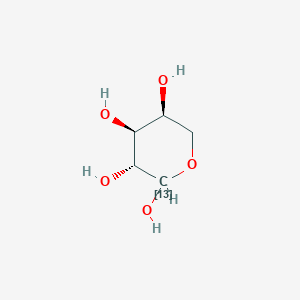
L-Arabinopyranose-13C-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Arabinopyranose-13C-1 is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the first carbon position of L-Arabinopyranose. This compound is primarily used in scientific research as a tracer for quantitation during drug development and other biochemical studies. The incorporation of carbon-13 allows for detailed analysis using nuclear magnetic resonance (NMR) spectroscopy and other isotopic labeling techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Arabinopyranose-13C-1 typically involves the incorporation of carbon-13 into the L-Arabinopyranose molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the synthesis of L-Arabinopyranose. The reaction conditions often involve controlled temperature and pH to ensure the stability of the isotope-labeled compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using carbon-13 labeled glucose or other suitable precursors. The process includes fermentation, extraction, and purification steps to obtain high-purity this compound. The production is carried out under stringent quality control to ensure the consistency and reliability of the isotope labeling .
Chemical Reactions Analysis
Types of Reactions
L-Arabinopyranose-13C-1 undergoes various chemical reactions, including:
Oxidation: Conversion to L-Arabinonic acid.
Reduction: Formation of L-Arabinitol.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include nitric acid and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: L-Arabinonic acid.
Reduction: L-Arabinitol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
L-Arabinopyranose-13C-1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation and transformation of sugars in biological systems.
Medicine: Utilized in drug development to understand the pharmacokinetics and metabolic pathways of pharmaceutical compounds.
Industry: Applied in the production of labeled compounds for quality control and process optimization.
Mechanism of Action
The mechanism of action of L-Arabinopyranose-13C-1 involves its incorporation into biochemical pathways where it acts as a tracer. The carbon-13 isotope allows for the tracking of the compound through various metabolic processes using NMR spectroscopy. This enables researchers to study the molecular targets and pathways involved in the metabolism and transformation of L-Arabinopyranose .
Comparison with Similar Compounds
Similar Compounds
L-Arabinopyranose: The non-labeled form of the compound.
L-Arabinofuranose: Another form of L-Arabinose with a different ring structure.
D-Arabinopyranose: The D-isomer of L-Arabinopyranose.
Uniqueness
L-Arabinopyranose-13C-1 is unique due to the incorporation of the carbon-13 isotope, which allows for detailed isotopic labeling studies. This makes it a valuable tool in scientific research for tracing and quantifying biochemical processes .
Properties
IUPAC Name |
(3R,4S,5S)-(213C)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5?/m0/s1/i5+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-RBNZQLHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([13CH](O1)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
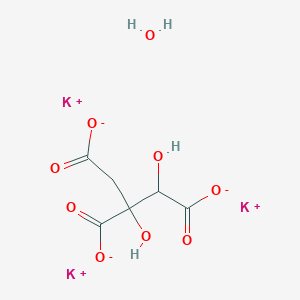



![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8084109.png)
![2-(1-benzylpyrazol-4-yl)oxy-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B8084114.png)
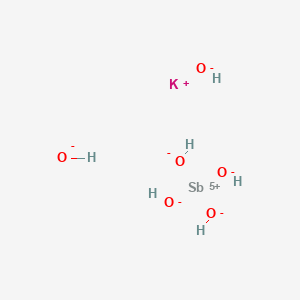
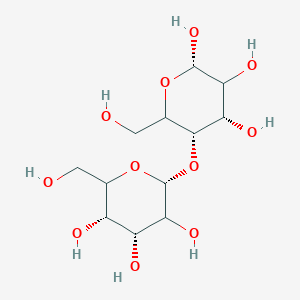
![5-[2-ethoxy-5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B8084140.png)



